molecular formula C32H36N4O7 B10781611 4-(1,3-Dioxobenzo[f]isoindol-2-yl)-2-[[1-[[3-(4-hydroxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]butanoic acid

4-(1,3-Dioxobenzo[f]isoindol-2-yl)-2-[[1-[[3-(4-hydroxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]butanoic acid

Cat. No.: B10781611
M. Wt: 588.6 g/mol
InChI Key: OMXCPVVQAGTBGJ-UHFFFAOYSA-N
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Description

ICX5609163 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of ICX5609163 involves several steps, each requiring specific conditions and reagents. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions to form ICX5609163. Common reagents used in these reactions include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The reaction conditions often involve the use of a crystallization autoclave in a supercritical fluid crystallization equipment system, where carbon dioxide is fed through a pressure regulating valve . Industrial production methods focus on optimizing these conditions to achieve high yield and purity.

Chemical Reactions Analysis

ICX5609163 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions. For instance, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under the influence of catalysts or specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ICX5609163 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, ICX5609163 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized materials and compounds .

Mechanism of Action

The mechanism of action of ICX5609163 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context. For example, in a medical context, ICX5609163 might inhibit or activate certain enzymes to achieve a therapeutic effect .

Comparison with Similar Compounds

ICX5609163 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or properties. For instance, compounds like itraconazole or other azole derivatives might share some similarities with ICX5609163 in terms of their synthetic routes or applications . ICX5609163 stands out due to its specific reactivity and stability, which make it particularly valuable for certain applications.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C32H36N4O7

Molecular Weight

588.6 g/mol

IUPAC Name

4-(1,3-dioxobenzo[f]isoindol-2-yl)-2-[[1-[[3-(4-hydroxyphenyl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]butanoic acid

InChI

InChI=1S/C32H36N4O7/c1-18(2)14-26(29(39)35-27(28(38)33-3)15-19-8-10-22(37)11-9-19)34-25(32(42)43)12-13-36-30(40)23-16-20-6-4-5-7-21(20)17-24(23)31(36)41/h4-11,16-18,25-27,34,37H,12-15H2,1-3H3,(H,33,38)(H,35,39)(H,42,43)

InChI Key

OMXCPVVQAGTBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O

Origin of Product

United States

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